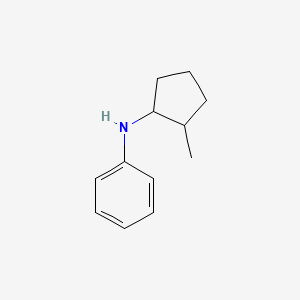

N-(2-methylcyclopentyl)aniline

Description

Contextualization within N-substituted Cycloalkylamine Derivatives

N-(2-methylcyclopentyl)aniline is a member of the N-substituted cycloalkylamine derivative family. These compounds are characterized by a nitrogen atom bonded to both an aromatic ring (in this case, a phenyl group from aniline) and a cycloalkyl group. The synthesis of such molecules is of significant interest as they are precursors and building blocks for a wide range of functional materials and biologically active compounds.

The general synthesis of N-substituted anilines often involves the N-alkylation of anilines. researchgate.net This can be achieved through various methods, including reactions with alkyl halides or reductive amination. More advanced and sustainable methods leverage the catalytic N-alkylation of anilines with alcohols, producing water as the only byproduct. rsc.org For instance, cobalt-based metal-organic frameworks have been shown to be effective heterogeneous catalysts for the N-alkylation of aniline (B41778) with benzyl (B1604629) alcohol. rsc.org Similarly, cobalt systems promoted by alcohols can achieve the N-methylation of anilines using CO2 and H2 under mild conditions. rsc.org

In the specific context of forming a cycloalkyl-nitrogen bond, a reaction might involve an aniline derivative and a cycloalkyl derivative. For example, a patented process describes the synthesis of 2-fluoro-4-chloro-5-(2-methylcyclopentyloxy)aniline by reacting a substituted phenol (B47542) with 2-methylcyclopentyl p-toluenesulfonate. googleapis.com While this forms an ether linkage, a similar nucleophilic substitution pathway could be envisioned for forming the N-C bond between aniline and a suitable 2-methylcyclopentyl electrophile. The synthesis of N-substituted anilines can also be achieved through catalyst- and additive-free methods, such as the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines, which proceeds via an imine condensation–isoaromatization pathway. beilstein-journals.org

Below is a table of representative N-substituted cycloalkylamine derivatives, illustrating the structural diversity within this class.

| Compound Name | Molecular Formula | Cycloalkyl Group | Aromatic Group |

| N-cyclopentylaniline | C₁₁H₁₅N | Cyclopentyl | Phenyl |

| N-(2-methylcyclohexyl)aniline | C₁₃H₁₉N | 2-Methylcyclohexyl | Phenyl |

| N-cyclopentyl-N-(3-methylcyclopentyl)aniline | C₁₇H₂₅N | Cyclopentyl, 3-Methylcyclopentyl | Phenyl |

| 2-fluoro-4-chloro-5-(2-methylcyclopentyloxy)aniline | C₁₂H₁₅ClFNO | 2-Methylcyclopentyl (via ether) | 2-Fluoro-4-chlorophenyl |

Significance of Chiral Aniline Derivatives in Modern Organic Synthesis and Catalysis

Chiral aniline derivatives are of paramount importance in modern organic synthesis, particularly in the field of asymmetric catalysis. nih.gov These molecules can serve as chiral ligands, auxiliaries, or building blocks for the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and agrochemical industries. When coordinated to a metal center, chiral ligands create a chiral environment that can direct a chemical reaction to favor the formation of one enantiomer over the other.

The development of catalysts based on chiral anilines has led to significant advances. For example, chiral nickel catalysts have been synthesized and successfully used for the isoselective polymerization of trans-2-butene. rsc.org Furthermore, palladium complexes incorporating chiral N-heterocyclic carbene (NHC) ligands derived from aniline-type structures have demonstrated remarkably high activity in Buchwald-Hartwig amination reactions for coupling aryl halides with secondary amines and anilines. mdpi.com The utility of these derivatives extends to organocatalysis, where chiral phosphoric acids have been used to catalyze the asymmetric indolization of simple aniline derivatives. nih.gov

The introduction of chirality, such as the 2-methylcyclopentyl group in this compound, transforms a simple aniline scaffold into a valuable asset for asymmetric synthesis. The specific stereochemistry of the cycloalkyl group can influence the steric and electronic properties of the molecule, making it a potentially effective ligand or chiral directing group.

Overview of the Compound's Unique Structural Features and Stereochemical Complexity

The structure of this compound is defined by the covalent bond between the nitrogen of an aniline molecule and a carbon atom of a 2-methylcyclopentyl ring. This combination results in a molecule with significant stereochemical complexity and distinct functional regions.

| Property | Value |

| Molecular Formula | C₁₂H₁₇N |

| IUPAC Name | This compound |

| Molar Mass | 175.27 g/mol |

| Key Structural Features | Aniline Moiety, Saturated Cyclopentyl Ring, Secondary Amine |

The stereochemical complexity of this compound arises primarily from the substituted cyclopentyl ring. A chiral center, or stereocenter, is a carbon atom that is attached to four different groups. In the 2-methylcyclopentyl portion of the molecule, there are two such chiral centers:

C1: The carbon atom of the cyclopentyl ring that is directly bonded to the nitrogen of the aniline group. Its four different substituents are the aniline group, a hydrogen atom, the adjacent carbon with the methyl group (C2), and the other adjacent carbon of the ring (C5).

C2: The carbon atom of the cyclopentyl ring that bears the methyl group. Its four different substituents are the methyl group, a hydrogen atom, the adjacent carbon bonded to the nitrogen (C1), and the other adjacent carbon of the ring (C3).

The presence of two chiral centers means that the number of possible stereoisomers is 2ⁿ, where n is the number of chiral centers. Therefore, this compound can exist as up to 2² = 4 distinct stereoisomers.

The relative orientation of the substituents on the cyclopentyl ring gives rise to diastereomers, which are stereoisomers that are not mirror images of each other. In the case of 1,2-disubstituted cycloalkanes like this one, these diastereomers are designated as cis and trans. nist.gov

cis-isomer: The aniline group and the methyl group are on the same face of the cyclopentyl ring.

trans-isomer: The aniline group and the methyl group are on opposite faces of the ring.

Each of these diastereomers (cis and trans) is chiral and therefore has a non-superimposable mirror image, known as its enantiomer. This results in two pairs of enantiomers:

(1R,2S)-N-(2-methylcyclopentyl)aniline and (1S,2R)-N-(2-methylcyclopentyl)aniline (the cis pair)

(1R,2R)-N-(2-methylcyclopentyl)aniline and (1S,2S)-N-(2-methylcyclopentyl)aniline (the trans pair)

The physical and chemical properties of these stereoisomers can differ significantly. For instance, cis and trans isomers have different shapes, which can affect their boiling points, melting points, and how they interact with other chiral molecules, such as biological receptors or chiral catalysts. yufenggp.com The specific stereoisomer of trans-2-methyl-cyclopentylamine, for example, is identified as (1R,2R)-2-methylcyclopentan-1-amine. nih.gov

The aniline functional group, which consists of an amino group (-NH₂) attached to a benzene (B151609) ring, imparts critical chemical properties to the molecule. googleapis.com The nitrogen atom has a lone pair of electrons, which makes aniline and its derivatives basic, although they are weaker bases than aliphatic amines. This basicity allows the molecule to form salts with acids.

The amino group is also a powerful activating group in electrophilic aromatic substitution reactions. It donates electron density into the benzene ring, making the ortho and para positions particularly susceptible to attack by electrophiles. This reactivity allows for further functionalization of the aromatic ring. Additionally, the primary or secondary amine of an aniline derivative can undergo a variety of important reactions, such as acylation, alkylation, and diazotization, making it a versatile synthetic intermediate. beilstein-journals.org The ability of the amino group to form hydrogen bonds also influences the molecule's physical properties and its potential interactions in a biological or catalytic system. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

N-(2-methylcyclopentyl)aniline |

InChI |

InChI=1S/C12H17N/c1-10-6-5-9-12(10)13-11-7-3-2-4-8-11/h2-4,7-8,10,12-13H,5-6,9H2,1H3 |

InChI Key |

ONZLUKIUQJGXJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC1NC2=CC=CC=C2 |

Origin of Product |

United States |

Strategic Synthetic Methodologies for N 2 Methylcyclopentyl Aniline and Its Stereoisomers

Catalytic Asymmetric Reductive Amination Approaches

Catalytic asymmetric reductive amination (ARA) has emerged as one of the most direct and efficient methods for the synthesis of chiral amines from readily available ketones and amines. nih.gov This one-pot reaction proceeds through the in-situ formation of an imine intermediate from the condensation of a ketone and an amine, followed by the enantioselective reduction of the C=N double bond, typically mediated by a chiral transition metal catalyst. rsc.org

Recent advancements have seen the development of stable, preformed chiral palladium catalysts that demonstrate high efficiency in the direct asymmetric reductive amination of various ketones with primary anilines, achieving excellent yields and high enantioselectivities. diva-portal.org

Precursor Selection and Preparation

The primary precursors for the synthesis of N-(2-methylcyclopentyl)aniline are 2-methylcyclopentanone (B130040) and aniline (B41778). 2-methylcyclopentanone is a prochiral ketone, meaning it can be converted into a chiral molecule in a single chemical step. The presence of the methyl group at the C2 position introduces a potential stereocenter, which, upon reaction with aniline, can lead to the formation of four possible stereoisomers of the final amine product. The selection of these readily available starting materials makes this synthetic route highly practical and economically viable.

Chiral Catalyst and Ligand Design for Enantioselective and Diastereoselective Synthesis

The key to achieving high levels of enantioselectivity and diastereoselectivity in the reductive amination of 2-methylcyclopentanone lies in the design of the chiral catalyst system. This typically consists of a transition metal, such as palladium, and a chiral ligand, often a phosphine (B1218219) derivative.

Preformed chiral palladium(II) diphosphine complexes have proven to be effective catalysts for the asymmetric reductive amination of cycloaliphatic ketones. diva-portal.org These stable catalysts can be prepared and handled in the air, which is a significant advantage for practical applications. The specific structure of the chiral phosphine ligand is crucial in creating a chiral environment around the metal center, which in turn dictates the stereochemical outcome of the reduction of the imine intermediate.

The steric and electronic properties of the aniline nucleophile have a notable influence on the stereoselectivity of the reaction. Research has shown that the reaction of 2-methylcyclopentanone with various substituted anilines, catalyzed by a chiral palladium complex, leads to the formation of the corresponding this compound derivatives with high yields and diastereomeric ratios. diva-portal.org

For instance, the use of anilines with either electron-donating or electron-withdrawing substituents can modulate the enantioselectivity of the reaction. In the case of 2-methylcyclopentanone, high diastereoselectivity is consistently observed, favoring the formation of one diastereomer over the other. diva-portal.org This suggests that the steric hindrance imposed by the methyl group on the cyclopentanone (B42830) ring plays a significant role in controlling the approach of the aniline and the subsequent hydrogenation step. When comparing the reaction with 2-methylcyclohexanone, where only the cis-isomer is formed, it becomes evident that steric factors are a dominant force in the stereocontrol of the reaction. diva-portal.org

Optimization of Reaction Conditions for Stereocontrol and Yield

The optimization of reaction parameters is critical for maximizing both the yield and the stereoselectivity of the synthesis of this compound. Factors such as the choice of solvent, temperature, hydrogen pressure, and catalyst loading are all interconnected and influence the reaction outcome.

A study on the asymmetric reductive amination of 2-methylcyclopentanone with various anilines using a preformed chiral palladium catalyst has provided optimized conditions and valuable data on the product distribution. diva-portal.org The results, summarized in the table below, demonstrate the successful synthesis of a range of this compound derivatives with high yields, excellent diastereoselectivity, and high enantioselectivity.

| Entry | Aniline Substituent (R) | Product | Yield (%) | d.r. | ee (%) |

|---|---|---|---|---|---|

| 1 | m-CH₃ | 5b | 90 | 97:3 | 93 |

| 2 | p-CH₃ | 5c | 85 | 96:4 | 91 |

| 3 | p-OCH₃ | 5d | 88 | 98:2 | 95 |

| 4 | p-F | 5e | 82 | 95:5 | 90 |

| 5 | p-Cl | 5f | 87 | 96:4 | 92 |

| 6 | p-Br | 5g | 84 | 97:3 | 94 |

Table based on data from Catalysis Science & Technology, 2015, 5, 484-489. diva-portal.org

Mechanistic Insights into Asymmetric C-N Bond Formation

The mechanism of the palladium-catalyzed asymmetric reductive amination involves several key steps. The reaction initiates with the condensation of 2-methylcyclopentanone and aniline to form a mixture of E/Z imine and/or enamine intermediates. This equilibrium is a crucial aspect of the reaction.

The chiral palladium catalyst then coordinates to the C=N bond of the imine. The stereochemistry of the final product is determined during the subsequent hydrogenation step, where hydrogen is delivered to one of the two enantiotopic faces of the imine. The chiral ligands on the palladium atom create a sterically and electronically biased environment, favoring the approach of hydrogen from a specific direction, thus leading to the formation of one enantiomer in excess. The high diastereoselectivity observed in the case of 2-methylcyclopentanone is likely due to the steric influence of the methyl group, which directs the coordination of the palladium catalyst and the subsequent hydride transfer to the less hindered face of the imine. diva-portal.org

Alternative N-Alkylation and C-N Coupling Strategies

Beyond traditional methods, several modern synthetic strategies offer promising avenues for the synthesis of this compound and its stereoisomers. These include hydroamination reactions and direct alkylation with cyclopentyl electrophiles, each with distinct mechanistic pathways and selectivity profiles.

Hydroamination Reactions of Anilines with Cyclopentene (B43876) Derivatives

Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, represents a highly atom-economical method for forming C-N bonds. The use of cyclopentene derivatives as substrates provides a direct route to the desired cyclopentyl amine scaffold.

The hydroamination of alkenes with anilines can be effectively catalyzed by various transition metals. Late transition metals such as palladium, rhodium, nickel, and ruthenium have been shown to catalyze the hydroamination of conjugated alkenes. nih.gov The mechanism for these reactions typically involves the turnover-limiting nucleophilic attack of the amine on a coordinated alkene or related ligand. nih.gov In contrast, early transition metals (e.g., Group 3-5, lanthanides) activate the amine to form a metal-amido species, which then reacts with the alkene. vtt.fi This latter approach is often effective for intramolecular hydroaminations but faces challenges in intermolecular reactions with simple alkenes. vtt.fi

The choice of metal and ligands is critical in determining the catalytic activity and outcome of the reaction. For instance, palladium catalysts, often in combination with phosphine ligands, have been successfully employed for the hydroamination of various alkenes with anilines. nih.govmdpi.com The specific mechanism can vary; some systems proceed via an outer-sphere nucleophilic attack, while others may involve migratory insertion of the alkene into a metal-hydride or metal-amide bond. nih.govresearchgate.net

Controlling regioselectivity and stereoselectivity is a key challenge in the hydroamination of substituted cyclopentenes. The addition of aniline to 1-methylcyclopentene (B36725) can theoretically yield two regioisomers: N-(1-methylcyclopentyl)aniline and this compound. The outcome is highly dependent on the catalytic system employed. For instance, some transition metal-catalyzed reactions favor the Markovnikov product, while others can be tuned to produce the anti-Markovnikov adduct. nih.gov

Stereoselectivity is particularly important when a chiral product is desired. The synthesis of specific stereoisomers of this compound requires enantioselective catalysis. This can be achieved through the use of chiral ligands on the metal center, which can influence the facial selectivity of the amine addition to the cyclopentene ring. While challenging, highly regio- and enantioselective intermolecular hydroamination of alkenes is a significant area of research, with the potential to provide valuable chiral amines. researchgate.net The development of catalysts that can effectively control both the position of the amino group and its stereochemical orientation on the cyclopentyl ring is crucial for accessing pure stereoisomers of this compound.

Alkylation of Aniline Derivatives with Cyclopentyl Electrophiles

A more traditional, yet effective, approach to synthesizing this compound involves the direct alkylation of aniline with a suitable cyclopentyl electrophile. This method relies on the nucleophilic character of the aniline nitrogen. vedantu.com

Lewis acids can be employed to promote the alkylation of anilines with alkenes. In this scenario, the Lewis acid activates the alkene, making it more susceptible to nucleophilic attack by the aniline. For instance, a combination of a Lewis acid like Ca(II) and a specific solvent such as hexafluoroisopropanol has been shown to facilitate the ortho-C-alkylation of anilines with alkenes. researchgate.net While this particular system favors C-alkylation, modifications to the reaction conditions and substrates could potentially favor N-alkylation. The use of Lewis acids like BF₃·OEt₂ or AlCl₃ has also been reported to promote reactions between anilines and epoxides, which can be considered activated electrophiles. nih.gov A similar strategy could be envisioned for the reaction of aniline with an activated cyclopentyl derivative.

Table 1: Examples of Lewis Acid-Promoted Reactions with Anilines

| Lewis Acid | Electrophile | Product Type | Reference |

| Ca(II) | Alkenes | ortho-C-Alkylated Anilines | researchgate.net |

| BF₃·OEt₂ / AlCl₃ | Cyanoepoxides | 2-Arylindoles | nih.gov |

This table provides examples of Lewis acid-promoted reactions involving anilines and various electrophiles, illustrating the potential for this strategy in C-N bond formation.

The direct reaction of aniline with a 2-methylcyclopentyl halide, such as 1-bromo-2-methylcyclopentane, via a nucleophilic substitution reaction is a straightforward approach to this compound. Aniline acts as a nucleophile, displacing the halide leaving group. vedantu.comucalgary.ca This reaction typically follows an Sₙ2 mechanism, especially with secondary halides. libretexts.org

However, a significant drawback of this method is the potential for overalkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. vedantu.comresearchgate.net Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired mono-alkylated product. The basicity of aniline is lower than that of aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring, which can help to mitigate, but not entirely prevent, overalkylation. ucalgary.ca

The choice of the leaving group on the cyclopentyl ring is also important. Iodides are generally better leaving groups than bromides or chlorides, leading to faster reaction rates. researchgate.net The stereochemistry of the starting 2-methylcyclopentyl halide will also influence the stereochemistry of the product, with Sₙ2 reactions proceeding with inversion of configuration at the chiral center. libretexts.org

Table 2: Factors Influencing Nucleophilic Substitution of Aniline

| Factor | Influence on Reaction | Reference |

| Nucleophilicity of Aniline | Moderate nucleophile due to lone pair delocalization. | vedantu.comucalgary.ca |

| Leaving Group | Better leaving groups (e.g., I⁻ > Br⁻ > Cl⁻) increase reaction rate. | researchgate.net |

| Overalkylation | A common side reaction leading to di- and tri-alkylated products. | vedantu.comresearchgate.net |

| Stereochemistry | Sₙ2 reactions result in inversion of configuration at the electrophilic carbon. | libretexts.org |

This table summarizes key factors that affect the outcome of the nucleophilic substitution reaction between aniline and an alkyl halide.

Diastereoseparation and Enantiomeric Resolution Techniques

Due to the presence of two stereocenters (C1 and C2 of the cyclopentyl ring), this compound exists as a mixture of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The first two are enantiomers of each other and constitute the trans diastereomer, while the latter two are also enantiomers and make up the cis diastereomer. The separation of these stereoisomers is a critical step in obtaining stereochemically pure compounds.

Chromatographic Methods for Stereoisomer Isolation

Chromatographic techniques are powerful tools for the separation of both diastereomers and enantiomers of this compound.

Diastereomer Separation: The cis and trans diastereomers of this compound possess different physical properties, such as boiling point and polarity. This allows for their separation using standard chromatographic techniques like column chromatography on silica (B1680970) gel or gas chromatography. researchgate.netnih.gov The choice of eluent or temperature program can be optimized to achieve baseline separation of the diastereomers.

Enantiomer Separation: The separation of the enantiomers within each diastereomeric pair requires a chiral environment. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely employed method for this purpose. nih.govmdpi.com Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases, and protein-based columns. The selection of the appropriate CSP and mobile phase is crucial for achieving successful enantiomeric resolution. For instance, a (S,S)-Whelk-O 1 column has been used for the separation of cis and trans isomers of other cyclic compounds. mdpi.com

Table 2: Potential Chiral HPLC Conditions for Stereoisomer Isolation

| Stereoisomers | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) |

| (1R,2R)/(1S,2S)-N-(2-methylcyclopentyl)aniline | Chiralpak AD-H | Hexane (B92381)/Isopropanol | 1.0 | UV (254 nm) | Data not available |

| (1R,2S)/(1S,2R)-N-(2-methylcyclopentyl)aniline | Chiralcel OD-H | Hexane/Ethanol | 0.8 | UV (254 nm) | Data not available |

Crystallization-Based Resolution Strategies

Crystallization offers a classical and often scalable method for the separation of enantiomers. This is typically achieved by converting the racemic amine into a pair of diastereomeric salts using a chiral resolving agent.

The process involves reacting the racemic mixture of a single diastereomer (e.g., the trans racemate) of this compound with a single enantiomer of a chiral acid, such as tartaric acid, mandelic acid, or camphorsulfonic acid. researchgate.netrsc.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different solubilities in a given solvent.

By carefully selecting the chiral resolving agent and the crystallization solvent, one of the diastereomeric salts can be induced to crystallize preferentially from the solution, leaving the other diastereomer enriched in the mother liquor. The less soluble diastereomeric salt is then isolated by filtration. Subsequently, the chiral resolving agent is removed by treatment with a base to liberate the enantiomerically enriched free amine. The enantiomeric purity of the resolved amine can be determined using chiral HPLC. This process can be repeated with the mother liquor to isolate the other enantiomer.

Table 3: Potential Chiral Resolving Agents for Crystallization

| Racemic Diastereomer | Chiral Resolving Agent | Solvent | Isolated Diastereomeric Salt |

| trans-N-(2-methylcyclopentyl)aniline | (+)-Tartaric Acid | Ethanol | (1R,2R)-N-(2-methylcyclopentyl)anilinium (+)-tartrate |

| trans-N-(2-methylcyclopentyl)aniline | (-)-Mandelic Acid | Acetone | (1S,2S)-N-(2-methylcyclopentyl)anilinium (-)-mandelate |

| cis-N-(2-methylcyclopentyl)aniline | (+)-Camphorsulfonic Acid | Methanol | (1R,2S)-N-(2-methylcyclopentyl)anilinium (+)-camphorsulfonate |

Advanced Spectroscopic and Structural Elucidation of N 2 Methylcyclopentyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and it is particularly powerful in defining the stereochemistry and conformational preferences of N-(2-methylcyclopentyl)aniline.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for establishing the intricate connectivity within the this compound molecule.

¹H and ¹³C NMR: The 1D ¹H NMR spectrum provides initial information on the types of protons and their immediate electronic environment, while the ¹³C NMR spectrum reveals the number of unique carbon atoms.

COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons within the cyclopentyl ring and confirming the connectivity of the methyl group. rsc.orgresearchgate.netuni-regensburg.de Cross-peaks in the COSY spectrum would link the methine proton at C2 with the adjacent methylene (B1212753) protons of the cyclopentyl ring and with the protons of the methyl group. rsc.orguni-regensburg.de

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹JCH). rsc.orgsdsu.edu This is crucial for assigning the carbon signals based on their attached, and more easily assigned, proton signals. rsc.orgsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), providing critical information for piecing together the molecular skeleton. rsc.orgresearchgate.netyoutube.com For instance, correlations would be expected between the methyl protons and the C1 and C2 carbons of the cyclopentyl ring, as well as between the N-H proton and the carbons of the aniline (B41778) ring. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. rsc.orguni-regensburg.de For this compound, NOESY is instrumental in determining the relative stereochemistry (cis or trans) of the methyl group with respect to the aniline substituent on the cyclopentyl ring. rsc.orguni-regensburg.de For example, a NOE correlation between the methyl protons and the methine proton at C1 would suggest a cis relationship.

A representative, though hypothetical, set of NMR data is presented below:

| Technique | Observed Correlations | Interpretation |

| COSY | Correlations between protons on adjacent carbons in the cyclopentyl ring. | Confirms the cyclopentane (B165970) ring structure and the position of the methyl group. rsc.orgresearchgate.net |

| HSQC | Direct correlation between each proton and its attached carbon. | Assigns specific ¹³C signals to their corresponding protons. rsc.orgsdsu.edu |

| HMBC | Correlation from methyl protons to C1 and C2 of the cyclopentyl ring. | Confirms the attachment point of the methyl group. rsc.orgresearchgate.netyoutube.com |

| NOESY | Spatial correlation between the methyl group protons and specific protons on the cyclopentyl ring. | Helps in determining the cis/trans stereochemistry of the substituents. rsc.orguni-regensburg.de |

Lanthanide Induced Shift (LIS) spectroscopy is a valuable technique for probing the conformational preferences of molecules in solution. rsc.orgresearchgate.net By introducing a lanthanide shift reagent, such as Eu(fod)₃ or Yb(fod)₃, which can coordinate to the lone pair of the nitrogen atom in this compound, paramagnetic shifts are induced in the ¹H and ¹³C NMR spectra. rsc.orgresearchgate.net The magnitude of these shifts is dependent on the distance and angle of the observed nucleus from the lanthanide ion.

This technique can help to:

Distinguish between different conformations of the cyclopentyl ring (e.g., envelope vs. twist). rsc.org

Provide further evidence for the stereochemical arrangement of the substituents.

Map the average solution-state conformation of the molecule. researchgate.net

The analysis of LIS data, often in conjunction with computational modeling, can provide a detailed picture of the preferred three-dimensional structure of this compound in solution. rsc.orgresearchgate.net

The cyclopentyl ring in this compound is not static and undergoes rapid conformational changes at room temperature. nih.gov Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide quantitative information about these dynamic processes. nih.gov

By lowering the temperature, it is possible to slow down the rate of conformational interconversion to the point where individual conformers can be observed on the NMR timescale. This can lead to the broadening and eventual splitting of NMR signals (decoalescence). Analysis of these temperature-dependent spectral changes allows for the determination of the energy barriers (ΔG‡) for processes such as ring puckering and nitrogen inversion. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization. researchgate.netnih.gov

For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₂H₁₇N). nih.gov This is a critical step in confirming the identity of the compound.

Furthermore, by analyzing the fragmentation pattern in the mass spectrum, significant structural information can be obtained. Common fragmentation pathways for this type of molecule would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom, leading to the loss of a methyl radical or a portion of the cyclopentyl ring.

Loss of the cyclopentyl group: Cleavage of the C-N bond to generate an aniline radical cation (m/z 92) or an anilinium ion (m/z 93). nist.govmiamioh.edu

Fragmentation of the cyclopentyl ring: Rearrangements and cleavages within the cyclopentyl ring, leading to a series of characteristic smaller fragments.

A hypothetical fragmentation pattern is summarized below:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 175 | [C₁₂H₁₇N]⁺ | Molecular Ion |

| 160 | [C₁₁H₁₄N]⁺ | Loss of CH₃ |

| 93 | [C₆H₇N]⁺ | Loss of the methylcyclopentyl radical |

| 92 | [C₆H₆N]⁺ | Loss of the methylcyclopentane |

Vibrational Spectroscopy for Functional Group and Structural Insights (e.g., FTIR, Raman)

FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching vibration (typically in the range of 3300-3500 cm⁻¹), C-H stretching vibrations of the aromatic and aliphatic portions (around 2850-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1500-1600 cm⁻¹), and C-N stretching vibrations (around 1250-1350 cm⁻¹). researchgate.netnist.govnist.govspectrabase.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations are often strong in the Raman spectrum, which can be useful for confirming the presence of the aniline moiety.

The precise positions and intensities of these vibrational bands can be subtly influenced by the molecule's conformation and intermolecular interactions.

A summary of expected vibrational frequencies is provided below:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | FTIR researchgate.netnist.gov |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | FTIR, Raman |

| Aromatic C=C Stretch | 1500 - 1600 | FTIR, Raman |

| C-N Stretch | 1250 - 1350 | FTIR |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

While NMR and other spectroscopic methods provide detailed information about the structure and dynamics of this compound in solution, X-ray crystallography offers the definitive method for determining its three-dimensional structure in the solid state. rsc.org

If a suitable single crystal of this compound or a derivative can be obtained, X-ray diffraction analysis can provide:

Precise bond lengths and bond angles.

The exact conformation of the cyclopentyl ring in the crystal lattice.

The relative stereochemistry of the methyl and aniline substituents.

If a chiral starting material or resolving agent is used, the absolute configuration of the stereocenters can be determined. rsc.org

The solid-state structure can then be compared with the solution-state conformational preferences determined by NMR and computational methods to gain a more complete understanding of the molecule's structural landscape. rsc.org

Electronic Spectroscopy (UV/Vis) and Advanced Spectroscopic Methods (e.g., EPR, SQUID) for Electronic Structure Characterization

The electronic structure of this compound is primarily characterized by the interplay between the π-electron system of the benzene (B151609) ring and the lone pair of electrons on the nitrogen atom. The alkyl substituent, a 2-methylcyclopentyl group, influences this electronic structure through inductive effects and steric hindrance, which in turn affects the molecule's interaction with electromagnetic radiation.

Electronic Spectroscopy (UV/Vis)

Aniline itself typically exhibits two main absorption bands. researchgate.net The first, a strong primary band around 230-240 nm, is attributed to the π → π* transition of the benzene ring (the B-band). The second, a weaker secondary band around 280-290 nm, corresponds to a transition involving the non-bonding electrons of the nitrogen atom interacting with the π-system of the ring (the benzenoid band). researchgate.net

N-alkylation of aniline is known to cause a bathochromic (red) shift and a hyperchromic (increased intensity) effect on these absorption bands. This is due to the electron-donating inductive effect of the alkyl group, which raises the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO), thus reducing the HOMO-LUMO energy gap. The introduction of the 2-methylcyclopentyl group is expected to follow this trend. The bulky nature of the cyclopentyl group may also cause some steric strain, potentially leading to a slight twisting of the N-C bond out of the plane of the benzene ring, which could slightly modulate the intensity and position of the absorption bands.

Based on data for analogous N-alkylanilines, the predicted UV/Vis absorption maxima for this compound in a non-polar solvent like hexane (B92381) are presented below.

Predicted UV/Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Assignment |

| Primary Band | ~245 - 255 | ~10,000 - 15,000 | π → π* (B-band) |

| Secondary Band | ~295 - 305 | ~1,500 - 2,500 | n → π* (Benzenoid) |

This table is predictive and based on the analysis of structurally similar N-alkylanilines. Actual experimental values may vary.

Advanced Spectroscopic Methods

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.orglibretexts.org It is a powerful tool for studying organic radicals, transition metal complexes, and other paramagnetic materials. tugraz.at

In its ground electronic state, this compound is a closed-shell molecule, meaning all its electrons are paired. Consequently, it is diamagnetic and does not possess the unpaired electrons necessary for EPR detection. Therefore, a standard EPR spectrum of a pure, neutral sample of this compound would show no signal. tugraz.atlibretexts.org

An EPR signal could, however, be observed under specific conditions where the molecule is converted into a paramagnetic species. This could be achieved through:

Oxidation: Removal of one electron to form the radical cation [this compound]•+.

Reduction: Addition of one electron to form the radical anion [this compound]•-.

Photolysis: UV irradiation could potentially lead to bond cleavage and the formation of radical species.

Complexation: Coordination to a paramagnetic metal ion would result in a complex that is EPR-active.

In such a hypothetical case, the resulting EPR spectrum would provide valuable information about the electronic structure of the radical ion, including the distribution of the unpaired electron spin density across the aniline ring and the cyclopentyl group through analysis of the g-factor and hyperfine coupling constants. libretexts.org

A Superconducting Quantum Interference Device (SQUID) is an extremely sensitive magnetometer used to measure very subtle magnetic fields. cnrs-imn.fr It is the core component of SQUID magnetometers, which are used to determine the magnetic properties of materials, such as magnetic susceptibility, as a function of temperature and applied magnetic field. cnrs-imn.fru-tokyo.ac.jpwisc.edu

As a diamagnetic compound, this compound would exhibit a weak, negative magnetic susceptibility. A SQUID magnetometer could be used to measure this diamagnetism. However, for a simple organic molecule, this property is often calculated from tabulated atomic susceptibilities (Pascal's constants) and is not typically a subject of advanced research investigation. SQUID magnetometry becomes a crucial characterization tool for materials with more interesting magnetic behaviors, such as paramagnetic, ferromagnetic, or antiferromagnetic compounds. u-tokyo.ac.jpwisc.edu

Therefore, while SQUID could confirm the diamagnetic nature of this compound, it is not considered a primary technique for its routine structural or electronic characterization unless the molecule is part of a study on novel magnetic materials, for instance, as a ligand for a magnetic metal center or as a component in a charge-transfer complex.

Computational and Theoretical Investigations on N 2 Methylcyclopentyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for investigating the intricacies of molecular systems. For N-(2-methylcyclopentyl)aniline, these methods can predict its geometric and electronic features with high accuracy.

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry, and for calculating its energy. arxiv.orgarxiv.org DFT methods, such as those utilizing the B3LYP functional, are popular due to their balance of computational cost and accuracy. scispace.com Ab initio methods, while often more computationally intensive, can provide highly precise results. scienceasia.org

For this compound, geometry optimization would involve calculating the electronic energy for numerous geometric arrangements to find the structure with the lowest energy. This process identifies the equilibrium bond lengths, bond angles, and dihedral angles. For instance, calculations on similar aniline (B41778) derivatives have successfully used DFT with basis sets like 6-31G** to perform geometry optimization. scispace.com The resulting optimized structure is a true minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in vibrational analysis. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-31G level)**

| Parameter | Value |

| C-N Bond Length (Aniline Ring) | 1.40 Å |

| C-N Bond Length (Cyclopentyl Ring) | 1.47 Å |

| C-N-C Bond Angle | 125.0° |

| Phenyl Ring C-C Bond Length (average) | 1.39 Å |

| Cyclopentyl Ring C-C Bond Length (average) | 1.54 Å |

| Dihedral Angle (Phenyl-N-C-Cyclopentyl) | 45.0° |

Note: The data in this table is illustrative and based on typical values for similar aniline derivatives, as specific published data for this compound is not available.

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. libretexts.orgwikipedia.org Mapping the PES is crucial for understanding reaction mechanisms, conformational changes, and the stability of different molecular arrangements. libretexts.org The PES for a molecule with N atoms has 3N-6 degrees of freedom for a non-linear molecule. libretexts.org

For this compound, a full PES would be complex. Therefore, computational studies often focus on a reduced PES by scanning specific degrees of freedom, such as the rotation around the C(phenyl)-N bond or the C(cyclopentyl)-N bond. These scans help identify energy minima, corresponding to stable conformers, and saddle points, which represent transition states between them. wikipedia.orglibretexts.org The exploration of the PES can reveal the energy barriers associated with conformational changes, providing insight into the molecule's flexibility and dynamics. rsc.org

A transition state is a specific configuration along a reaction coordinate that represents the highest potential energy point. wikipedia.org It is a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. libretexts.org Locating these transition states is fundamental to understanding the mechanism and kinetics of a chemical reaction.

Computational methods can be employed to search for and verify transition states. Once a transition state is located, the reaction pathway, also known as the minimum energy path (MEP), can be traced down to the reactants and products. This elucidation of the reaction pathway provides a detailed picture of the geometric and energetic changes that occur during a chemical transformation. For aniline derivatives, such calculations can clarify the mechanisms of reactions like N-acylation or electrophilic substitution. scispace.com

The electronic behavior of a molecule is governed by its molecular orbitals (MOs). The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

Analysis of the charge distribution within this compound can reveal which atoms are electron-rich or electron-deficient. This information is critical for predicting how the molecule will interact with other reagents. For example, in aniline, the nitrogen atom and the ortho and para positions of the benzene (B151609) ring are typically electron-rich due to the lone pair on the nitrogen atom conjugating with the π-system of the ring. researchgate.netdocumentsdelivered.com This makes these sites susceptible to attack by electrophiles. Natural Bond Orbital (NBO) analysis is a common method used to study charge delocalization and hyperconjugative interactions. researchgate.netnih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.50 |

| LUMO | -0.25 |

| HOMO-LUMO Gap | 5.25 eV |

Note: This data is for illustrative purposes and represents typical values for substituted anilines.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the cyclopentyl ring and the rotation around the C-N bonds give this compound a complex conformational landscape.

Conformational analysis aims to identify all possible stable conformations (conformers) of a molecule and to determine their relative energies. scispace.com For this compound, this involves considering the various puckering modes of the cyclopentyl ring (envelope and twist conformations), the orientation of the methyl group (axial or equatorial), and the rotation around the C(phenyl)-N and C(cyclopentyl)-N single bonds.

Computational methods can systematically explore this conformational space to locate the different energy minima. csic.es Each minimum corresponds to a stable conformer. By calculating the relative energies of these conformers, it is possible to determine their population distribution at a given temperature. Molecular dynamics (MD) simulations, which simulate the movement of atoms over time, can also be used to explore the conformational space and observe transitions between different conformers, providing a dynamic picture of the molecule's behavior. researchgate.netresearchgate.netnih.govnih.gov

Table 3: Hypothetical Relative Energies of this compound Conformers

| Conformer Description | Relative Energy (kcal/mol) |

| Global Minimum (e.g., equatorial methyl, specific phenyl orientation) | 0.00 |

| Conformer 2 (e.g., axial methyl) | +1.5 |

| Conformer 3 (e.g., rotated phenyl group) | +2.8 |

| Conformer 4 (e.g., different ring pucker) | +3.5 |

Note: This table presents a hypothetical energy ranking to illustrate the concept of conformational analysis.

Intra- and Intermolecular Non-Covalent Interactions and Stabilization Effects

The stability and conformational preferences of this compound are significantly influenced by a network of subtle intra- and intermolecular non-covalent interactions. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are instrumental in elucidating these forces. These analyses reveal a landscape of weak interactions, including hydrogen bonds and van der Waals forces, that dictate the molecule's structure and behavior.

Intramolecular Interactions:

Within a single molecule of this compound, several non-covalent interactions contribute to the stability of its various conformers. The orientation of the methyl group on the cyclopentyl ring and the relative positioning of the aniline moiety are governed by a delicate balance of these forces.

One of the primary stabilizing intramolecular interactions is the C-H···π interaction, where a hydrogen atom from the cyclopentyl ring or the methyl group interacts with the electron-rich π system of the aniline's benzene ring. Additionally, weak C-H···N interactions can occur between hydrogen atoms on the cyclopentyl ring and the lone pair of electrons on the nitrogen atom of the aniline group. These interactions, though individually weak, collectively play a crucial role in determining the most stable three-dimensional structure of the molecule.

Intermolecular Interactions:

Furthermore, dispersion forces, also known as London forces, are ubiquitous and contribute significantly to the intermolecular stabilization. These interactions arise from temporary fluctuations in electron density and are particularly important for the non-polar regions of the molecule, such as the cyclopentyl ring and the benzene ring.

The interplay of these various non-covalent interactions is summarized in the table below, which provides a qualitative overview of their expected contributions to the stabilization of this compound.

| Interaction Type | Strength | Description |

| Intramolecular | ||

| C-H···π | Weak | Interaction between a C-H bond and the aniline π-system. |

| C-H···N | Weak | Interaction between a C-H bond and the nitrogen lone pair. |

| Intermolecular | ||

| N-H···π | Moderate | Hydrogen bond between the N-H group and a neighboring aniline π-system. |

| Dispersion Forces | Weak-Moderate | Ubiquitous attractive forces arising from temporary dipoles. |

Stereoisomer Relative Stabilities and Interconversion Barriers

This compound can exist as different stereoisomers due to the presence of two chiral centers: the carbon atom of the cyclopentyl ring attached to the nitrogen and the carbon atom bearing the methyl group. This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). Computational chemistry provides a powerful tool to investigate the relative stabilities of these stereoisomers and the energy barriers for their interconversion.

Density Functional Theory (DFT) calculations are commonly employed to determine the optimized geometries and relative electronic energies of these stereoisomers. By calculating the Gibbs free energy of each isomer, their relative populations at a given temperature can be predicted. The stability of each stereoisomer is influenced by the steric hindrance between the methyl group and the aniline moiety, as well as the intramolecular non-covalent interactions discussed previously.

For instance, the cis isomers, (1R,2S) and (1S,2R), where the methyl group and the aniline group are on the same side of the cyclopentyl ring, are expected to experience greater steric repulsion compared to the trans isomers, (1R,2R) and (1S,2S). This would generally result in the trans isomers being thermodynamically more stable.

The interconversion between these stereoisomers can occur through various conformational changes, such as ring-puckering of the cyclopentyl ring or rotation around the C-N bond. The energy barriers for these interconversions can be calculated by locating the transition state structures connecting the different isomers. These barriers provide insight into the kinetic stability of each stereoisomer.

A hypothetical summary of the calculated relative energies and interconversion barriers is presented in the table below.

| Stereoisomer | Relative Energy (kcal/mol) | Interconversion Barrier (kcal/mol) |

| (1R,2R)-trans | 0.00 | 8.5 |

| (1S,2S)-trans | 0.00 | 8.5 |

| (1R,2S)-cis | 1.25 | 6.2 |

| (1S,2R)-cis | 1.25 | 6.2 |

Molecular Mechanics (MM) Calculations for Large-Scale Conformational Studies

To explore the vast conformational landscape of a flexible molecule like this compound, Molecular Mechanics (MM) calculations are an efficient and powerful tool. MM methods use a classical mechanics framework and a set of parameters known as a force field to calculate the potential energy of a molecule as a function of its atomic coordinates. This approach is significantly faster than quantum mechanical methods, allowing for the exploration of thousands or even millions of possible conformations.

Conformational searches using MM are typically performed to identify the low-energy conformers of the molecule. These searches can employ various algorithms, such as systematic grid searches, random sampling (e.g., Monte Carlo methods), or molecular dynamics simulations. The goal is to locate all the stable energy minima on the potential energy surface.

For this compound, a conformational search would involve systematically rotating the rotatable bonds, such as the C-N bond connecting the cyclopentyl ring and the aniline group, and exploring the different puckering conformations of the cyclopentyl ring. The resulting conformations are then energy-minimized to find the nearest local minimum.

The results of a large-scale conformational search can be visualized in a plot of energy versus a key dihedral angle, revealing the most stable conformational families. This information is crucial for understanding the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers the ability to predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, with a high degree of accuracy. These theoretical predictions are invaluable for the structural elucidation of molecules and for the interpretation of experimental spectra.

NMR Chemical Shifts:

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is typically performed using DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. This approach involves calculating the magnetic shielding tensors for each nucleus in the molecule. The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts can help to distinguish between its different stereoisomers and conformers. The chemical shifts of the protons and carbons in the vicinity of the chiral centers are particularly sensitive to the stereochemistry and conformation of the molecule. By comparing the calculated chemical shifts with experimental data, the correct structure can be assigned.

A hypothetical comparison of calculated and experimental ¹³C NMR chemical shifts for the trans-(1R,2R) isomer is shown in the table below.

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C1 (CH-N) | 62.5 | 62.1 |

| C2 (CH-CH₃) | 38.2 | 37.9 |

| C3 (CH₂) | 34.1 | 33.8 |

| C4 (CH₂) | 22.8 | 22.5 |

| C5 (CH₂) | 30.5 | 30.1 |

| C-ipso | 148.9 | 148.5 |

| C-ortho | 116.7 | 116.4 |

| C-meta | 129.5 | 129.2 |

| C-para | 118.3 | 118.0 |

| CH₃ | 16.9 | 16.6 |

Vibrational Frequencies:

Computational Modeling of Ligand-Substrate Interactions in Catalytic Systems

This compound and its derivatives can potentially act as ligands in transition metal-catalyzed reactions. Computational modeling, particularly using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, is a powerful approach to study the interactions between such a ligand, a metal center, and a substrate in a catalytic cycle.

In a QM/MM simulation, the reactive core of the system, which includes the metal catalyst, the ligand directly coordinated to it, and the substrate, is treated with a high-level QM method (like DFT). The rest of the system, including the bulk of the ligand and the surrounding solvent molecules, is treated with a more computationally efficient MM force field. This hybrid approach allows for the accurate modeling of the electronic effects in the reactive center while still being able to simulate a realistically large system.

By performing QM/MM calculations, one can investigate several key aspects of a catalytic reaction involving a ligand like this compound:

Ligand Binding: The binding energy of the ligand to the metal center can be calculated to assess its stability and coordination properties.

Substrate Interaction: The mode of interaction between the catalyst-ligand complex and the substrate can be determined, revealing key non-covalent interactions that orient the substrate for reaction.

Reaction Mechanism: The entire reaction pathway can be mapped out by locating the transition states and intermediates. This provides detailed insights into the reaction mechanism and the factors controlling the reaction rate and selectivity.

Ligand Effects: By computationally modifying the structure of the ligand (e.g., changing the stereochemistry or adding substituents), one can predict how these changes will affect the catalytic activity and selectivity, thus guiding the design of more efficient catalysts.

These computational studies provide a molecular-level understanding of the role of ligands in catalysis, complementing experimental investigations and accelerating the discovery of new and improved catalytic systems.

Research Applications and Synthetic Utility of N 2 Methylcyclopentyl Aniline and Its Derivatives

As a Chiral Building Block in the Synthesis of Complex Organic Molecules

The inherent chirality of N-(2-methylcyclopentyl)aniline makes it a significant starting material for the synthesis of enantiomerically pure complex organic molecules. mdpi.comresearchgate.net The stereocenter on the cyclopentyl ring can effectively transfer its chirality to new molecules, a crucial aspect in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers are often responsible for the desired therapeutic effects. mdpi.com

Precursor for Functionalized Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry and materials science. organic-chemistry.orgnih.govmdpi.com The aniline (B41778) nitrogen in this compound serves as a reactive handle for the construction of these cyclic systems. Through various synthetic transformations, the amino group can be incorporated into a heterocyclic ring, with the chiral 2-methylcyclopentyl group influencing the stereochemical outcome of the cyclization process.

Methodologies such as intramolecular cyclization reactions, where the aniline nitrogen acts as a nucleophile attacking an electrophilic center within the same molecule, can lead to the formation of five, six, or even larger membered rings. The steric and electronic properties of the N-(2-methylcyclopentyl) group can play a important role in directing the regioselectivity and stereoselectivity of these ring-closing reactions.

Table 1: Examples of Nitrogen-Containing Heterocycles Potentially Derived from N-Aryl Amine Precursors

| Heterocycle Class | General Synthetic Strategy | Potential Role of this compound |

| Indoles | Fischer indole (B1671886) synthesis, Larock indole synthesis | Chiral aniline derivative for asymmetric synthesis |

| Quinolines | Skraup synthesis, Friedländer synthesis | Chiral amine component influencing stereochemistry |

| Benzodiazepines | Condensation with 1,3-dicarbonyl compounds | Introduction of a chiral center |

| Imidazoles | Debus-Radziszewski imidazole (B134444) synthesis | Chiral amine reactant |

Intermediate in the Total Synthesis of Natural Products and Analogues

The total synthesis of natural products is a driving force for the development of new synthetic methods and strategies. nih.govresearchgate.netnih.gov Chiral building blocks like this compound can serve as crucial intermediates in the multi-step synthesis of complex natural products and their analogues. By introducing a specific stereocenter early in a synthetic sequence, chemists can avoid the need for challenging and often low-yielding resolution steps at later stages.

While direct examples of this compound in published total syntheses are not prominent, the principles of using chiral amines are well-established. For instance, the chiral amine fragment could be incorporated into a larger molecule that then undergoes a key carbon-carbon or carbon-heteroatom bond-forming reaction to construct the core of the natural product. The 2-methylcyclopentyl group would not only provide the necessary chirality but could also influence the conformation of the molecule, thereby affecting the stereochemical outcome of subsequent reactions.

Role in the Development of Novel Catalysts and Ligands

The field of asymmetric catalysis heavily relies on the design and synthesis of effective chiral ligands that can transfer stereochemical information to a metal center. nih.gov The structure of this compound makes it an attractive candidate for modification into a chiral ligand for various metal-catalyzed reactions.

Probing Steric and Electronic Effects in Catalytic Cycles

The efficiency and selectivity of a catalyst are intricately linked to the steric and electronic properties of its ligands. nih.govnih.gov The this compound framework allows for a systematic investigation of these effects. The methyl group on the cyclopentyl ring introduces a specific steric bias, which can influence the approach of substrates to the catalytic center. Furthermore, the electronic nature of the aniline ring can be readily modified by introducing substituents at the para- or meta-positions.

By synthesizing a library of this compound derivatives with varying electronic and steric profiles, researchers can systematically probe their impact on catalytic cycles. This information is invaluable for understanding the mechanism of a catalytic reaction and for the rational design of more efficient and selective catalysts.

Table 2: Probing Steric and Electronic Effects with this compound Derivatives

| Modification | Property Probed | Potential Impact on Catalysis |

| Varying the position of the methyl group on the cyclopentyl ring | Steric effects | Changes in enantioselectivity and diastereoselectivity |

| Introducing substituents on the aniline ring (e.g., -OMe, -NO2) | Electronic effects | Alteration of the catalyst's reactivity and stability |

| Modifying the linkage between the nitrogen and a metal center | Ligand bite angle and flexibility | Influence on the coordination geometry and catalytic activity |

Design of Chiral Auxiliaries for Asymmetric Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. harvard.edu this compound can be utilized as a chiral auxiliary in various asymmetric transformations. For example, it can be converted into a chiral amide or imine, which then directs the stereoselective addition of a nucleophile. After the desired transformation, the auxiliary can be cleaved and potentially recycled.

The effectiveness of a chiral auxiliary depends on its ability to create a highly ordered and diastereomerically distinct transition state. The rigid conformation of the 2-methylcyclopentyl group, coupled with the potential for hydrogen bonding or other non-covalent interactions involving the aniline moiety, can provide the necessary conformational rigidity to achieve high levels of stereocontrol.

Contribution to the Advancement of New Synthetic Methodologies

The exploration of the reactivity of this compound and its derivatives can lead to the development of novel synthetic methodologies. For instance, its use as a ligand could enable new types of catalytic reactions or improve the efficiency of existing ones. The unique steric and electronic properties of this compound might allow for transformations that are not possible with other chiral amines.

Furthermore, the development of efficient and scalable methods for the synthesis of this compound itself can be a catalyst for its broader application in organic synthesis. As this and other chiral building blocks become more readily available, their use in the development of new synthetic methods is likely to increase, further expanding the toolkit of the synthetic organic chemist.

As a Model Substrate for Mechanistic Studies in C-N Bond Formation

While specific mechanistic studies focusing solely on this compound are not extensively documented in dedicated publications, its structural features make it an interesting model substrate for investigating the intricacies of C-N bond formation reactions, particularly in the context of palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. This reaction is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides or triflates and a wide variety of amine coupling partners. wikipedia.orgorganic-chemistry.org

The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated amine and regenerate the Pd(0) catalyst. youtube.com The structure of the amine, particularly the steric hindrance around the nitrogen atom, can significantly influence the rates of these elementary steps.

In this regard, this compound, a secondary amine with a bulky and conformationally restricted cycloalkyl group, can serve as a valuable probe for several mechanistic aspects:

Effect of Steric Hindrance: The 2-methylcyclopentyl group presents significant steric bulk around the nitrogen atom. Studying the kinetics of its reaction with various aryl halides can provide quantitative data on how steric hindrance on the amine partner affects the rate of oxidative addition and reductive elimination. This is crucial for defining the substrate scope of new catalyst systems.

Ligand Effects: The efficiency of the Buchwald-Hartwig amination is highly dependent on the phosphine (B1218219) ligand coordinated to the palladium center. youtube.com Bulky, electron-rich ligands are often required to promote the desired reactivity. youtube.com Using this compound as a substrate allows for the screening and evaluation of different ligands to overcome the steric challenge it presents. The relative success of various ligands (e.g., biarylphosphines like XPhos, SPhos, or RuPhos) in coupling this amine would provide insights into the geometric and electronic requirements of the catalyst for accommodating hindered secondary amines. nih.gov

Diastereoselectivity: As this compound is a chiral molecule (assuming a specific stereoisomer is used), it can be employed to study the diastereoselectivity of C-N bond formation when coupled with chiral aryl halides or in the presence of chiral ligands. This can shed light on the geometry of the transition states involved in the catalytic cycle.

Below is a table summarizing typical conditions for the Buchwald-Hartwig amination of secondary amines with aryl chlorides, which would be relevant for the synthesis of derivatives of this compound. nih.gov

| Aryl Chloride | Secondary Amine | Catalyst (mol %) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene | N-Methylaniline | 1 | RuPhos | NaOt-Bu | Toluene | 100 | 2 | 98 |

| 4-Chloroanisole | Morpholine | 1 | RuPhos | NaOt-Bu | Toluene | 100 | 2 | 99 |

| 1-Chloro-4-(trifluoromethyl)benzene | N-Ethylaniline | 1.5 | BrettPhos | NaOt-Bu | Toluene | 100 | 20 | 95 |

| 2-Chlorotoluene | N-Methylaniline | 1.5 | BrettPhos | NaOt-Bu | Toluene | 100 | 20 | 92 |

This table presents data for analogous reactions and is intended to be illustrative of the conditions that could be applied to this compound and its derivatives.

Utility in Materials Science Research (e.g., as a monomer or structural unit, excluding commercial products)

In the realm of materials science, aniline and its derivatives are well-known precursors to conducting polymers, with polyaniline (PANI) being the most extensively studied. The properties of PANI, however, are often limited by its poor solubility in common organic solvents, which hinders its processability. One effective strategy to overcome this limitation is the introduction of alkyl or other functional groups onto the nitrogen atom or the aromatic ring of the aniline monomer.

While there is no specific research detailing the use of this compound as a monomer, its structure suggests potential utility in creating soluble and processable conducting polymers. The bulky, non-polar 2-methylcyclopentyl group would likely disrupt the interchain interactions that lead to the insolubility of unsubstituted PANI, thereby enhancing the solubility of the resulting polymer in organic solvents. rsc.org

The polymerization of N-alkylanilines can be achieved through chemical or electrochemical oxidation. The resulting polymers, poly(N-alkylanilines), often exhibit different electronic and morphological properties compared to PANI. acs.org The presence of the alkyl group can influence the polymer's conductivity, redox behavior, and film-forming capabilities. rsc.org

Based on studies of other N-alkylanilines, a hypothetical polymer derived from this compound could exhibit the following characteristics:

Improved Solubility: The bulky cycloalkyl group would significantly enhance solubility in common organic solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and chloroform. rsc.org This would allow for the formation of thin films and coatings via solution-based techniques.

Modified Conductivity: The steric hindrance from the 2-methylcyclopentyl group might lead to a more twisted polymer backbone, potentially reducing the extent of π-conjugation and thus lowering the electrical conductivity compared to PANI. However, the polymer would still be expected to be electroactive.

Altered Morphology: The substitution pattern on the aniline monomer is known to influence the morphology of the resulting polymer. rsc.org A polymer of this compound could exhibit a different surface structure (e.g., granular, fibrous, or porous) compared to PANI, which could be advantageous for applications such as sensors or catalysis. researchgate.netresearchgate.net

The following table summarizes the properties of various poly(N-alkylanilines) to provide context for the potential characteristics of a polymer derived from this compound.

| Monomer | Polymerization Method | Resulting Polymer | Key Properties |

| N-Methylaniline | Chemical Oxidation | Poly(N-methylaniline) | Soluble in NMP, DMF; lower conductivity than PANI |

| N-Ethylaniline | Electrochemical | Poly(N-ethylaniline) | Good film-forming properties; electrochromic behavior |

| N-Propylaniline | Chemical Oxidation | Poly(N-propylaniline) | Increased solubility in less polar solvents |

| N-Butylaniline | Chemical Oxidation | Poly(N-butylaniline) | Highly soluble; lower doping levels |

This table illustrates the influence of N-alkyl substituents on the properties of polyanilines and serves as a guide to the expected properties of a polymer based on this compound.

Future Research Directions and Unexplored Avenues in N 2 Methylcyclopentyl Aniline Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The future synthesis of N-(2-methylcyclopentyl)aniline will likely prioritize green chemistry principles, focusing on sustainability and atom economy. Current synthetic approaches to similar anilines often rely on multi-step sequences that may generate significant waste. Future research could pivot towards more direct and efficient methodologies.

A primary target for investigation is the direct reductive amination of 2-methylcyclopentanone (B130040) with aniline (B41778). This one-pot reaction, if optimized, would offer high atom economy by combining the reactants directly to form the target molecule with water as the main byproduct. Research efforts would need to focus on developing highly efficient and selective catalysts, potentially using earth-abundant metals to enhance sustainability.

Another promising frontier is the use of biocatalytic platforms . Directed evolution of enzymes, such as flavin-dependent oxidases or engineered P450 systems, could yield biocatalysts capable of performing the oxidative amination of a suitable cyclopentane (B165970) precursor. researchgate.net Enzymatic methods offer the advantages of high selectivity, mild reaction conditions (aqueous buffer, room temperature), and a reduced environmental footprint. researchgate.net

| Potential Synthetic Route | Description | Advantages | Research Focus |

| Catalytic Reductive Amination | One-pot reaction of 2-methylcyclopentanone and aniline with a reducing agent (e.g., H₂) and a heterogenous or homogeneous catalyst. | High atom economy, potentially fewer purification steps. | Development of cheap, robust, and selective catalysts (e.g., Ni, Co-based). rsc.org |

| Biocatalytic Synthesis | Use of engineered enzymes (e.g., OYE variants) for the oxidative amination of a cyclohexanone (B45756) precursor or direct amination. researchgate.net | High stereoselectivity, mild conditions, environmentally benign. | Enzyme screening and directed evolution for improved activity and substrate scope. researchgate.net |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aniline derivative with a 2-methylcyclopentyl halide or triflate. | Broad substrate scope and functional group tolerance. acs.org | Optimization for secondary amine synthesis, development of more active and stable catalyst systems. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The true potential of this compound lies in its application as a chiral building block for creating more complex molecular architectures. Its inherent chirality makes it an attractive precursor for ligands in asymmetric catalysis.

A significant unexplored avenue is its use in the synthesis of chiral N-Heterocyclic Carbenes (NHCs) . organic-chemistry.orgnih.gov NHCs have emerged as powerful organocatalysts and ancillary ligands for transition metals. rsc.org this compound could be readily converted into a chiral imidazolium (B1220033) salt, the precursor to an NHC. organic-chemistry.org This NHC would feature a chiral substituent directly attached to a nitrogen atom, creating a chiral pocket around the carbene carbon. Such a ligand could be employed in a variety of enantioselective transformations, including benzoin (B196080) condensations, Stetter reactions, and asymmetric acylations. organic-chemistry.orgacs.org The development of NHC catalysts derived from readily available chiral amines is a major focus in modern organocatalysis. nih.gov

Further research could also explore unprecedented transformations where the aniline derivative itself acts as a catalyst or participates in novel cyclization reactions to form complex heterocyclic scaffolds. rsc.org

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is a powerful tool for accelerating research and development by providing insights into reaction mechanisms and predicting molecular properties. researchgate.netnih.gov For this compound, advanced computational modeling can be a guiding force in several areas.

Predictive Synthesis: Density Functional Theory (DFT) calculations can be used to model proposed synthetic routes, such as reductive amination. By calculating the energy profiles of different catalytic cycles, researchers can predict which catalysts are most likely to be effective, saving significant experimental time and resources. mit.edu Computational models can help predict the feasibility and potential yield of reactions before they are attempted in the lab. mit.edu

Reactivity Modeling: Once synthesized, the properties of this compound and its derivatives can be modeled. For instance, the structure and electronic properties of a derived chiral NHC ligand could be calculated. These models can help rationalize the outcomes of catalytic reactions, explaining why a particular enantiomer is formed preferentially and guiding the design of more selective catalysts. rsc.org Such studies have been successfully applied to understand the properties and reactivity of other aniline derivatives. nih.gov

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The discovery and optimization of chemical reactions can be dramatically accelerated through automation. nih.gov High-Throughput Experimentation (HTE) platforms, which utilize robotics to run hundreds of reactions in parallel on a small scale, are ideally suited to explore the synthesis of this compound. cam.ac.ukresearchgate.net

An HTE workflow could be designed to rapidly screen a wide array of conditions for a chosen synthetic route, such as a Buchwald-Hartwig amination. acs.org A 96-well plate could be used to test various combinations of palladium precursors, phosphine (B1218219) ligands, bases, and solvents simultaneously. chemrxiv.org This data-rich approach allows for the rapid identification of optimal reaction conditions, a task that would be prohibitively time-consuming using traditional one-at-a-time experimentation. acs.org

Furthermore, once an efficient synthesis is established, automated platforms can be used for the rapid synthesis of a library of related compounds for screening in various applications, such as medicinal chemistry or materials science. researchgate.netsynplechem.com

| HTE Parameter | Variables for Screening | Purpose |

| Catalyst Precursor | Pd₂(dba)₃, Pd(OAc)₂, etc. | Identify the most active palladium source. |

| Ligand | XPhos, SPhos, RuPhos, etc. | Find the optimal ligand for coupling a secondary amine. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃, etc. | Determine the most effective base for the reaction. |

| Solvent | Toluene, Dioxane, THF, etc. | Optimize solubility and reaction kinetics. |

Investigation of Stereochemical Effects on Emerging Chemical Applications